N-Acetyl-3-chloro-L-phenylalanine

Description

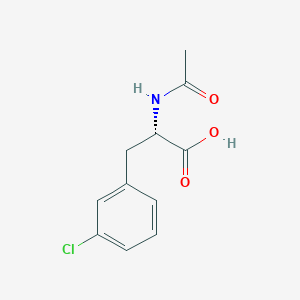

Structure

3D Structure

Properties

CAS No. |

197087-51-7 |

|---|---|

Molecular Formula |

C11H12ClNO3 |

Molecular Weight |

241.67 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-(3-chlorophenyl)propanoic acid |

InChI |

InChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |

InChI Key |

HASYVZNBHCVMEA-JTQLQIEISA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=CC=C1)Cl)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O |

Origin of Product |

United States |

Metabolic Stability of Ring-Chlorinated Phenylalanine Derivatives

This guide provides a technical deep-dive into the metabolic stability of ring-chlorinated phenylalanine derivatives, focusing on mechanistic biotransformation, experimental assessment, and pharmacokinetic implications.

Technical Whitepaper | Version 1.0 [1]

Executive Summary

In medicinal chemistry, the strategic introduction of chlorine atoms into the phenyl ring of phenylalanine (Phe) is a high-impact modification used to modulate lipophilicity, block metabolic "soft spots," and alter molecular recognition. While native phenylalanine is rapidly cleared via para-hydroxylation, ring-chlorinated derivatives—specifically 4-chlorophenylalanine (PCPA) —exhibit profound metabolic resistance.[1] This resistance forces a "metabolic shunt" toward alternative pathways such as transamination and the NIH shift. This guide details the physicochemical drivers of this stability, the resulting biotransformation pathways, and the protocols required to assess them.

Mechanistic Principles of Stability

The Metabolic "Soft Spot"

Native L-phenylalanine is primarily metabolized by Phenylalanine Hydroxylase (PAH) and Cytochrome P450 (CYP450) enzymes at the para-position (C4) to form Tyrosine.[1] This is an electrophilic aromatic substitution reaction.

-

Vulnerability: The C4 position is electronically activated and sterically accessible.

-

Chlorination Effect: Substituting the C4 hydrogen with chlorine (

) creates a metabolic blockade.-

Steric Hindrance: The van der Waals radius of Cl (1.75 Å) is significantly larger than H (1.20 Å), physically impeding the approach of the oxo-heme complex.

-

Electronic Deactivation: Chlorine is an electron-withdrawing group (EWG) via induction (

), which deactivates the ring toward the initial electrophilic attack required for oxidation.[1]

-

The NIH Shift (Chlorine Migration)

Unlike fluorine, which is typically lost during aromatic oxidation, chlorine substituents can undergo a 1,2-migration known as the NIH Shift .

-

Mechanism: The CYP450 enzyme forms an arene oxide intermediate. During the rearrangement to a phenol, the chlorine atom at the para position can migrate to the meta position, yielding 3-chloro-tyrosine rather than being eliminated.

-

Stability Implication: While this pathway exists, it is kinetically slower than direct hydroxylation, contributing to the overall increased metabolic stability of chlorinated derivatives.

Biotransformation Pathways

When the primary route (hydroxylation) is blocked by chlorination, the metabolic flux shifts to secondary pathways. This is critical for interpreting stability data, as "stability" (loss of parent) may be driven by these alternative routes rather than oxidation.

Pathway Comparison: Native vs. Chlorinated[1]

Figure 1: Divergence of metabolic flux. Chlorination blocks the primary hydroxylation route, forcing flux toward transamination (forming phenylpyruvates) or excretion.

Transamination (The "Shunt" Pathway)

Because 4-Cl-Phe cannot be efficiently hydroxylated, it accumulates and becomes a substrate for amino acid transaminases (e.g., ALT/AST).[1]

-

Product: 4-Chlorophenylpyruvate.[1]

-

Clinical Relevance: This mimics the biochemistry of Phenylketonuria (PKU). In fact, PCPA is used experimentally to induce PKU-like states in rats because the molecule inhibits PAH and accumulates, saturating transport systems.

Experimental Assessment Protocols

To accurately determine the metabolic stability of these derivatives, researchers must distinguish between enzymatic inhibition (which PCPA causes) and metabolic clearance (how fast PCPA disappears).

In Vitro System Selection

| System | Suitability | Why? |

| Liver Microsomes (HLM/RLM) | Moderate | Good for assessing Phase I (CYP) oxidation and NIH shift potential.[1] Misses cytosolic transaminases. |

| Hepatocytes (Cryopreserved) | High | Contains both CYP enzymes and cytosolic transaminases.[1] Essential for capturing the phenylpyruvate pathway. |

| S9 Fraction | High | Cheaper alternative to hepatocytes; contains both microsomal and cytosolic enzymes. |

Protocol: Hepatocyte Stability Assay

This protocol is designed to capture both oxidative and transamination clearance.

Materials:

-

Cryopreserved Hepatocytes (Human/Rat).[1]

-

Williams' Medium E (WME).[1]

-

Test Compound: 4-Cl-Phe (1 µM final).

-

Positive Control: Verapamil (High clearance) / Warfarin (Low clearance).[1]

Workflow:

-

Thawing: Thaw hepatocytes and assess viability (Trypan Blue > 75%).

-

Equilibration: Dilute to

cells/mL in WME. Equilibrate at 37°C / 5% CO2 for 15 min. -

Initiation: Add Test Compound (1 µM). Avoid higher concentrations to prevent enzyme inhibition artifacts.

-

Sampling: Remove aliquots at

min. -

Quenching: Add to ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Data Analysis:

Plot

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for determining metabolic stability in hepatocytes.

Case Study: 4-Chlorophenylalanine (PCPA)

Stability Profile

-

Metabolic Resistance: PCPA is highly resistant to hydroxylation compared to Phe. In rat studies, it induces a "chemical phenylketonuria" because it is not cleared by PAH and simultaneously inhibits the enzyme.

-

Clearance Mechanism: The primary clearance is renal (unchanged) or via the transamination pathway to 4-chlorophenylpyruvate.

-

Protein Incorporation: Crucially, 4-Cl-Phe is not efficiently incorporated into proteins.[1] It is rejected by Phenylalanyl-tRNA synthetase, preventing the synthesis of "toxic proteins." This specificity is a key safety factor in its use as a pharmacological tool.

Comparative Data (Approximation)

| Compound | Primary Metabolic Route | Relative Stability | Major Metabolite |

| L-Phenylalanine | Para-Hydroxylation (PAH) | Low (Rapid Turnover) | Tyrosine |

| 4-Cl-Phenylalanine | Transamination | High | 4-Cl-Phenylpyruvate |

| 4-F-Phenylalanine | Hydroxylation (F-loss) | Moderate | Tyrosine (F is lost) |

References

-

Guroff, G., et al. (1967). "The NIH Shift in the Hydroxylation of Aromatic Compounds." Science.

-

Koe, B. K., & Weissman, A. (1966). "p-Chlorophenylalanine: A Specific Depletor of Brain Serotonin."[1][3] Journal of Pharmacology and Experimental Therapeutics.

-

Miller, E. A., et al. (1975). "Effects of p-chlorophenylalanine on amino acid uptake and protein synthesis." Journal of Neurochemistry.

-

Sigma-Aldrich. (2024).[1] "4-Chloro-L-phenylalanine Product Information." Merck KGaA. [1]

-

PubChem. (2024).[1] "4-Chloro-L-phenylalanine Compound Summary." National Library of Medicine.

Sources

- 1. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of N-Acetyl-3-chloro-L-phenylalanine

[1]

Executive Summary

N-Acetyl-3-chloro-L-phenylalanine (NAC-3-Cl-Phe) is a non-canonical amino acid derivative frequently employed as a chiral building block in peptide synthesis and peptidomimetic drug design.[1] Its physicochemical behavior is dominated by two competing structural features: the hydrophobic, electron-withdrawing chlorophenyl ring and the ionizable carboxylic acid tail.

This guide provides a technical framework for predicting, determining, and optimizing the solubility of NAC-3-Cl-Phe.[1] Unlike standard amino acids, the N-acetylation removes the zwitterionic character, rendering the molecule strictly acidic (pKa ≈ 3.4–3.8) and significantly increasing its lipophilicity (Predicted LogP ≈ 2.3–2.5).[1] Consequently, researchers must abandon standard aqueous protocols in favor of pH-controlled or organic-cosolvent systems.[1]

Part 1: Physicochemical Profiling & Structure-Activity Relationship (SAR)[1]

To optimize solubility, one must first understand the molecular drivers governing the solute-solvent interaction.

Structural Determinants of Solubility

| Feature | Chemical Effect | Solubility Impact |

| N-Acetyl Group | Caps the | Removes Zwitterion: Molecule is no longer soluble in neutral water via ionic lattice hydration.[1] Drastically reduces aqueous solubility compared to free 3-Cl-Phe. |

| 3-Chloro Substituent | Electron-withdrawing group (EWG) on phenyl ring.[1] | Increases Lipophilicity: Adds ~0.7 to LogP compared to N-Acetyl-Phe.[1] Increases lattice energy via halogen bonding, potentially requiring higher energy (heat/sonication) to dissolve.[1] |

| Carboxylic Acid | Ionizable proton donor.[1] | pH Switch: Provides the only mechanism for aqueous solubility via deprotonation (Salt formation) at pH > 4.[1]5. |

Predicted Solubility Matrix

Estimations based on structural analogs (N-Acetyl-L-Phenylalanine) and substituent constants.[1]

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism |

| Aqueous (Acidic/Neutral) | Water, 0.1N HCl | Very Low (< 0.1 mg/mL) | Hydrophobic effect dominates; COOH remains protonated (neutral).[1] |

| Aqueous (Basic) | 0.1N NaOH, PBS (pH > 7.[1]4) | High (> 50 mg/mL) | Deprotonation forms the carboxylate anion ( |

| Polar Aprotic | DMSO, DMF | Very High (> 100 mg/mL) | Dipole-dipole interactions disrupt crystal lattice; ideal for stock solutions.[1] |

| Alcohols | Methanol, Ethanol | High (~20–50 mg/mL) | Hydrogen bonding with the amide/acid groups; solubility decreases as alcohol chain length increases. |

| Non-Polar | Hexane, Heptane | Insoluble | Lack of polar interactions to overcome crystal lattice energy. |

Part 2: Solvation Mechanism & pH Control

The solubility of NAC-3-Cl-Phe in aqueous media is strictly pH-dependent.[1] The relationship follows the Henderson-Hasselbalch equation for weak acids.[1]

The pH-Solubility Switch

At pH values below the pKa (approx.[1] 3.6), the molecule exists in its protonated, neutral form (

Critical Threshold: To achieve stable aqueous solubility for biological assays, the buffer pH must be maintained at pH ≥ 6.5 .

Visualization: Solvation Pathway

The following diagram illustrates the thermodynamic equilibrium shifts required to solubilize NAC-3-Cl-Phe.

Caption: Thermodynamic solvation pathway showing the critical role of pH-driven ionization (Green Arrow) vs. organic solvation (Blue Arrow) in overcoming lattice energy.[1]

Part 3: Experimental Protocols (Self-Validating)

Do not rely on literature values alone. Batch-to-batch variation in crystal polymorphism can alter solubility.[1] Use the following protocols to determine exact values.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this for formulation development and maximum solubility limits.[1]

Materials:

-

NAC-3-Cl-Phe (Solid)[1]

-

Solvent (e.g., PBS pH 7.4, Water, Methanol)

-

Syringe Filters (0.45 µm PTFE for organics, PES for aqueous)

-

HPLC or UV-Vis Spectrophotometer[1]

Workflow:

-

Saturation: Add excess solid NAC-3-Cl-Phe (~50 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Shake or stir at 25°C for 24–48 hours. Note: If the solution becomes clear, add more solid until a precipitate persists.

-

Filtration: Centrifuge at 10,000 rpm for 5 mins, then filter the supernatant.

-

Quantification: Dilute the filtrate (1:100) and analyze via HPLC (UV detection at 254 nm).

-

Calculation: Compare peak area against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility Screen (High Throughput)

Use this for biological assay preparation to prevent "crashing out."[1]

Workflow:

-

Prepare a 100 mM stock solution in pure DMSO.

-

Spike the stock into the aqueous buffer (e.g., PBS) to reach final concentrations of 10, 50, 100, and 500 µM.

-

Incubate for 2 hours at RT.

-

Measure turbidity (Absorbance at 620 nm).[1]

-

Result: The highest concentration with Abs < 0.005 is the "Kinetic Solubility Limit."

Visualization: Solubility Determination Workflow

Caption: Step-by-step decision tree for determining thermodynamic solubility, including a feedback loop for formulation optimization.

Part 4: Practical Recommendations for Researchers

Stock Solution Preparation

For biological assays, avoid dissolving directly in water.[1]

-

Recommended: Prepare a 50–100 mM stock in 100% DMSO .

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent crystallization induced by moisture uptake.

Aqueous Dilution Strategy

When diluting the DMSO stock into aqueous media:

-

Ensure the aqueous buffer is pH 7.4 or higher .[1]

-

Add the DMSO stock slowly while vortexing to prevent local high concentrations that trigger precipitation.[1]

-

Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity, unless the assay tolerates higher.[1]

Synthesis & Purification

-

Reaction Solvent: Use DMF or DCM (Dichloromethane).[1] NAC-3-Cl-Phe is highly soluble in these, facilitating coupling reactions.[1]

-

Work-up: Acidify the reaction mixture (pH 2) to precipitate the product or extract it into Ethyl Acetate. The protonated form partitions efficiently into the organic phase, leaving salts in the water.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2761492, 3-chloro-L-phenylalanine. Retrieved from [Link]

-

Ying, H., et al. (2011).[1] Solubility of L-phenylalanine in water and different binary mixtures. Elsevier/Journal of Chemical Thermodynamics.[1] Retrieved from [Link]

-

Bergström, C. A., et al. (2014).[1] Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2024). CompTox Chemicals Dashboard: Physicochemical Properties of N-acetyl-L-phenylalanine. Retrieved from [Link][1]

A Technical Guide to the Strategic Use of meta-Chlorinated Phenylalanine in Advanced Peptide Design

Executive Summary: The strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide science, transforming peptide candidates into therapeutics with enhanced potency, stability, and specificity.[1] Among these, halogenated amino acids represent a particularly powerful tool for fine-tuning molecular interactions.[2][3][4] This guide provides an in-depth exploration of meta-chlorinated phenylalanine (m-Cl-Phe), a UAA that offers unique electronic properties for rational peptide design. We will dissect the fundamental principles of its inductive effects and halogen bonding capabilities, provide detailed protocols for its synthesis and characterization, and analyze its impact on peptide structure, stability, and target affinity, grounding these insights in the context of contemporary drug development.

The Unique Electronic Landscape of meta-Chlorinated Phenylalanine

The introduction of a chlorine atom at the meta position of the phenylalanine side chain fundamentally alters its electronic character, providing designers with a sophisticated tool to modulate molecular interactions. This alteration is primarily driven by two key phenomena: the inductive effect and the capacity for halogen bonding.

Inductive Effect and Aromatic System Modulation

The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect) on the phenyl ring. This effect depletes the electron density of the aromatic π-system. While seemingly a subtle change, this modulation has significant consequences:

-

Altered Quadrupole Moment: The redistribution of electron density changes the aromatic ring's quadrupole moment, influencing its ability to participate in π-π stacking and cation-π interactions. Computational studies have demonstrated that halogenation significantly enhances the strength of stacking interactions compared to native phenylalanine.[3][4]

-

Increased Hydrophobicity: The addition of chlorine increases the hydrophobicity of the side chain, which can be leveraged to enhance binding in hydrophobic pockets of target proteins.

Halogen Bonding (XB): A Directional, Non-Covalent Interaction

Perhaps the most powerful feature of m-Cl-Phe is its ability to act as a halogen bond donor. A halogen bond is a highly directional, non-covalent interaction that occurs between an electrophilic region on a halogen atom (termed the σ-hole) and a Lewis base (e.g., a carbonyl oxygen, hydroxyl group, or nitrogen atom).[2]

The C-Cl bond creates a region of positive electrostatic potential on the halogen atom, opposite to the covalent bond. This σ-hole can engage in a strong, stabilizing interaction with an electron-rich atom in a receptor's binding site. This interaction is distinct from and can be complementary to traditional hydrogen bonding. The strategic placement of m-Cl-Phe can therefore introduce a novel, high-affinity binding contact, dramatically improving a peptide's potency and selectivity.[5]

Synthesis and Characterization of m-Cl-Phe Peptides

The practical application of m-Cl-Phe relies on robust methodologies for its incorporation into peptide sequences and subsequent characterization to confirm its identity, purity, and structural impact.

Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for incorporating m-Cl-Phe is automated or manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6][7][8] The process involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[9]

This protocol outlines the manual Fmoc/tBu synthesis of a generic peptide incorporating m-Cl-Phe.

1. Resin Preparation:

- Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.

2. First Amino Acid Coupling:

- Couple the C-terminal Fmoc-protected amino acid to the resin using a coupling agent like N,N'-Diisopropylcarbodiimide (DIC) with an activator like Oxyma Pure. Allow the reaction to proceed for 2 hours. Wash the resin thoroughly with DMF.

3. The SPPS Cycle (for each subsequent amino acid):

- Step 3a: Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.[10] This reveals a free amine on the growing peptide chain.

- Step 3b: Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine and byproducts.

- Step 3c: Amino Acid Activation: In a separate vessel, activate the next Fmoc-amino acid (e.g., Fmoc-m-Cl-Phe-OH) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

- Step 3d: Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours to allow the coupling reaction to complete.

- Step 3e: Washing: Wash the resin with DMF to remove excess reagents and byproducts.

- Repeat: Repeat this cycle for every amino acid in the sequence.

4. Cleavage and Deprotection:

- Once the synthesis is complete, wash the resin with dichloromethane (DCM).

- Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

5. Precipitation and Purification:

- Precipitate the cleaved peptide in cold diethyl ether.

- Centrifuge to pellet the crude peptide, wash with ether, and dry under vacuum.

- Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

6. Characterization:

- Confirm the identity and purity of the final peptide using Mass Spectrometry and analytical RP-HPLC.[11]

Resin [label="1. Start: Resin\n(Swollen)"];

Deprotection [label="2. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#FBBC05"];

Wash1 [label="3. Wash (DMF)"];

Coupling [label="4. Couple Activated AA\n(Fmoc-m-Cl-Phe-OH + HBTU/DIPEA)", fillcolor="#34A853"];

Wash2 [label="5. Wash (DMF)"];

Cycle [shape=plaintext, label="Repeat for\nnext AA"];

Cleavage [label="6. Final Cleavage\n(TFA Cocktail)", fillcolor="#EA4335"];

Purification [label="7. Purify & Characterize\n(HPLC, Mass Spec)"];

Resin -> Deprotection;

Deprotection -> Wash1;

Wash1 -> Coupling;

Coupling -> Wash2;

Wash2 -> Cycle [style=dashed, arrowhead=open];

Cycle -> Deprotection [style=dashed, arrowhead=open];

Wash2 -> Cleavage [label="After last AA"];

Cleavage -> Purification;

}

Caption: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Characterization Techniques

A multi-technique approach is essential to fully characterize peptides containing m-Cl-Phe.[12][13]

| Technique | Primary Purpose | Information Gained |

| RP-HPLC | Purity Assessment | Quantifies the percentage of the desired peptide relative to impurities.[12][14] |

| Mass Spectrometry (MS) | Identity Confirmation | Verifies the correct molecular weight of the synthesized peptide.[12][13][15] |

| NMR Spectroscopy | Structural Analysis | Provides detailed information on atomic-level structure, conformation, and the local electronic environment around the m-Cl-Phe residue.[13][16] |

| Circular Dichroism (CD) | Secondary Structure | Determines the overall secondary structure content (α-helix, β-sheet) and assesses conformational changes upon m-Cl-Phe incorporation.[12] |

| X-ray Crystallography | High-Resolution Structure | Provides definitive, atomic-resolution evidence of the peptide's 3D structure and specific interactions, including halogen bonds.[5] |

| Table 1: Key analytical techniques for the characterization of m-Cl-Phe containing peptides. |

Impact on Peptide Properties and Therapeutic Function

The unique electronics of m-Cl-Phe translate directly into tangible benefits for peptide therapeutics, primarily by enhancing target affinity and improving metabolic stability.

Enhancing Target Affinity and Specificity

The ability of m-Cl-Phe to form halogen bonds provides a powerful mechanism for increasing binding affinity. In one study, the introduction of an ortho-chlorophenylalanine was shown to form two halogen bonds within the active site of a pyrrolysyl-tRNA synthetase mutant, leading to strong interactions.[5] By rationally positioning m-Cl-Phe within a peptide sequence, a designer can introduce a new, high-energy contact point with a target receptor that would not be possible with canonical amino acids. This can lead to orders-of-magnitude improvements in the inhibition constant (Ki) or dissociation constant (Kd).

Caption: Halogen bond between m-Cl-Phe and a receptor carbonyl group.

Improving Metabolic Stability

Peptides often suffer from poor in vivo stability due to rapid degradation by proteases.[17] The incorporation of UAAs is a proven strategy to increase resistance to enzymatic cleavage.[18] The chlorine atom of m-Cl-Phe can act as a steric and electronic shield, hindering the approach of proteases to the adjacent peptide bonds. This increased "steric bulk" and altered electronic character of the P1 or P1' residue can significantly reduce the rate of proteolysis, thereby extending the peptide's circulating half-life.

This protocol provides a general method to evaluate the stability of a m-Cl-Phe-containing peptide against degradation in human serum.[6][7]

1. Preparation:

- Prepare a stock solution of the purified test peptide (e.g., 1 mM in a suitable buffer like PBS).

- Thaw pooled human serum and centrifuge to remove any precipitates.

2. Incubation:

- In a microcentrifuge tube, add a defined amount of the peptide stock solution to pre-warmed human serum (37°C) to achieve a final desired concentration (e.g., 10 µM).

- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

3. Quenching and Protein Precipitation:

- Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a protein precipitating agent, such as a cold solution of 10% Trichloroacetic Acid (TCA) or cold acetonitrile (ACN) with 0.1% TFA.[6]

- Vortex and incubate on ice for 10-15 minutes.

4. Sample Processing:

- Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated serum proteins.

- Carefully collect the supernatant, which contains the remaining intact peptide.

5. Analysis:

- Analyze the supernatant from each time point using RP-HPLC.

- Quantify the peak area corresponding to the intact peptide.

6. Data Interpretation:

- Plot the percentage of remaining intact peptide versus time.

- Calculate the half-life (t½) of the peptide in serum. Compare the stability of the m-Cl-Phe peptide to its non-chlorinated native counterpart.

| Time (hours) | Native Peptide (% Remaining) | m-Cl-Phe Peptide (% Remaining) |

| 0 | 100 | 100 |

| 1 | 65 | 95 |

| 4 | 20 | 82 |

| 8 | <5 | 68 |

| 24 | 0 | 41 |

| Table 2: Representative data from an in vitro serum stability assay showing enhanced stability of a peptide containing m-Cl-Phe compared to its native version. |

Applications and Future Outlook in Drug Development

The rational application of m-Cl-Phe is a powerful strategy in modern drug discovery.[19] By enhancing affinity through halogen bonding and improving metabolic stability, this UAA helps address two of the most significant challenges in peptide therapeutic development.[20][21] These improvements can lead to drugs with lower required doses, reduced dosing frequency, and improved therapeutic windows.

The principles demonstrated with m-Cl-Phe are part of a broader movement in medicinal chemistry that leverages the unique properties of halogens to create superior therapeutics.[22] As our understanding of molecular interactions deepens and our synthetic capabilities expand, the use of precisely positioned chlorinated, brominated, and iodinated amino acids will undoubtedly become more prevalent. These tools will continue to enable the design of next-generation peptide drugs, including macrocycles and cell-penetrating peptides, with optimized profiles for tackling a wide range of diseases.[17][23]

References

- An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design. Benchchem.

- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.

- Applications of Chlorinated Phenylalanine in Peptide Design: A Technical Guide. Benchchem.

- Molecular formulae of the peptides used in this study.

- Peptide Characterization Techniques and Applications.

- Peptide Stability. Sigma-Aldrich.

- Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.

- On the Utility of Chemical Strategies to Improve Peptide Gut Stability. PMC - NIH.

- A Designed, Highly Efficient Pyrrolysyl-tRNA Synthetase Mutant Binds o-Chlorophenylalanine Using Two Halogen Bonds. PubMed.

- Towards the Understanding of Halogenation in Peptide Hydrogels: a Quantum Chemical Approach. Lirias.

- Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach.

- Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (L

- New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. PMC.

- Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed.

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control.

- Analytical Considerations for Characterization of Generic Peptide Product: A Regulatory Insight.

- Effective Structural Characterization Str

- Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. PubMed.

- Top 10 Most Popular Drug Hunter Case Studies of 2025.

- CASE STUDIES IN MODERN DRUG DISCOVERY AND DEVELOPMENT.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Strategies for Improving Peptide Stability and Delivery. PMC - NIH.

- Introduction to Peptide Synthesis. Master Organic Chemistry.

- Research in the Field of Drug Design and Development. MDPI.

- Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modul

- Fluorinated phenylalanines: synthesis and pharmaceutical applic

- Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F).

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 5. A Designed, Highly Efficient Pyrrolysyl-tRNA Synthetase Mutant Binds o-Chlorophenylalanine Using Two Halogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. biopharmaspec.com [biopharmaspec.com]

- 16. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. api.pageplace.de [api.pageplace.de]

- 21. mdpi.com [mdpi.com]

- 22. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. drughunter.com [drughunter.com]

Application Note: High-Yield Synthesis of N-Acetyl-3-Chloro-L-Phenylalanine via Acetic Anhydride

[1][2]

Executive Summary

This application note details the protocol for the

Target Product: N-Acetyl-3-chloro-L-phenylalanine Key Application: Building block for integrin inhibitors, VLA-4 antagonists, and non-natural peptide therapeutics.[1][2]

Strategic Considerations & Chemistry

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The amine group of the zwitterionic amino acid attacks the carbonyl carbon of acetic anhydride.

-

Role of Base (NaOH): The amino acid exists primarily as a zwitterion (

) at neutral pH.[1][2] The base deprotonates the ammonium group to the free amine ( -

Stereochemical Integrity: Maintaining low temperature (0–5 °C) and avoiding highly concentrated strong base prevents racemization of the L-center (

-proton abstraction).[1][2]

Mechanism Diagram

The following diagram illustrates the Schotten-Baumann pathway:

Figure 1: Mechanistic flow of the Schotten-Baumann N-acetylation.

Experimental Protocols

Method A: Aqueous Schotten-Baumann (Recommended)

Advantages: Water-based, simple workup, minimal racemization risk.[1][2] Scale: 10 mmol (approx. 2.0 g of starting material).[2]

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount |

| 3-Chloro-L-phenylalanine | 199.63 | 1.0 | 2.00 g |

| 2M NaOH (aq) | 40.00 | 2.2 | ~11.0 mL |

| Acetic Anhydride | 102.09 | 1.2 | 1.13 mL (1.22 g) |

| 6M HCl | 36.46 | N/A | As needed |

Step-by-Step Procedure

-

Dissolution: In a 50 mL round-bottom flask, suspend 3-chloro-L-phenylalanine (2.00 g) in 2M NaOH (11 mL). Stir until a clear solution is obtained (formation of sodium salt).

-

Cooling: Place the flask in an ice-water bath. Cool the internal temperature to 0–5 °C .

-

Critical: High temperatures during addition promote hydrolysis of acetic anhydride over acetylation.

-

-

Addition: Add acetic anhydride (1.13 mL) dropwise over 15–20 minutes using a syringe pump or addition funnel.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1–2 hours.

-

Quenching: Cool the reaction mixture back to 0 °C.

-

Precipitation: Slowly acidify with 6M HCl dropwise with vigorous stirring.

-

Target pH: 1.5 – 2.0.

-

Observation: The product should precipitate as a white solid. If an oil forms ("oiling out"), see Section 5.[2]

-

-

Isolation: Filter the precipitate via vacuum filtration (Buchner funnel). Wash the cake with ice-cold water (2 x 5 mL) to remove excess acid and salts.

-

Drying: Dry in a vacuum oven at 45 °C overnight.

Method B: Glacial Acetic Acid (Alternative)

Use Case: If the specific batch of starting material has poor water solubility or if anhydrous conditions are required for subsequent steps.[2]

-

Suspend 3-chloro-L-phenylalanine (10 mmol) in glacial acetic acid (15 mL).

-

Add acetic anhydride (12 mmol).

-

Heat to 50–60 °C for 1 hour (solution should clear).

-

Add water (5 mL) to hydrolyze excess anhydride.[2]

-

Evaporate solvent under reduced pressure (rotary evaporator).

-

Recrystallize the residue from water/ethanol.

Workflow Diagram

Figure 2: Operational workflow for Method A.

Troubleshooting & Optimization

"Oiling Out"

A common issue with meta-substituted phenylalanine derivatives is the formation of an oil upon acidification instead of a crystalline solid.[2]

-

Cause: The melting point of the wet product is depressed below room temperature, or impurities are preventing lattice formation.

-

Remedy:

-

Seeding: Add a tiny crystal of pure N-acetyl-L-phenylalanine (if the specific product seed is unavailable) to induce nucleation.[1][2]

-

Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.[2]

-

Solvent: Re-dissolve the oil in a minimum amount of warm ethanol, then add water until turbid and cool slowly.

-

Racemization Check[1][2]

Characterization & Specifications

Since specific literature data for N-acetyl-3-chloro-L-phenylalanine is sparse compared to the non-chlorinated parent, the following specifications are estimated based on structure-activity relationships (SAR) and should be empirically validated.

| Test | Method | Acceptance Criteria (Expected) |

| Appearance | Visual | White to off-white powder |

| Melting Point | Capillary | 155 – 165 °C (Likely slightly lower than parent Phe 171°C) |

| Purity | HPLC (C18, ACN/Water) | > 98.0% |

| Optical Rotation | Polarimetry | |

| Identity | 1H-NMR (DMSO-d6) | Acetyl singlet (~1.8 ppm), Amide doublet (~8.2 ppm) |

References

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Acetylation of Amino Acids. Longman Scientific & Technical. (Standard reference for Schotten-Baumann conditions).

-

Green Chemistry in Peptide Synthesis. Sustainable protocols for amine protection.

-

PubChem Compound Summary: N-Acetyl-L-phenylalanine. (Parent compound data for proxy comparison).

-

National Institutes of Health (NIH). General acetylation protocols for proteomics.[1][2]

Sources

- 1. N-(Chloroacetyl)-3-phenyl-DL-alanine | C11H12ClNO3 | CID 98109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(Chloroacetyl)-3-phenyl-DL-alanine | C11H12ClNO3 | CID 98109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]

Application Note: Enzymatic Resolution of N-Acetyl-3-Chloro-DL-Phenylalanine

Executive Summary

This guide details the protocol for the enantioselective production of 3-chloro-L-phenylalanine (3-Cl-L-Phe) via the enzymatic hydrolysis of N-acetyl-3-chloro-DL-phenylalanine using Aminoacylase I (EC 3.5.1.14) .

3-chloro-L-phenylalanine is a critical chiral building block in the synthesis of peptide therapeutics and competitive inhibitors for phenylalanine-processing enzymes. While chemical resolution involves toxic resolving agents and low yields, enzymatic kinetic resolution offers a scalable, environmentally benign route with high enantiomeric excess (

Key Advantages of this Protocol:

-

High Enantioselectivity: Exploits the strict L-specificity of Acylase I.

-

Scalability: Aqueous-based reaction with simple downstream processing.

-

Atom Economy: Includes a strategy for recycling the unreacted D-isomer.

Mechanistic Principles

Aminoacylase I is a metalloenzyme (typically requiring

Reaction Scheme:

Catalytic Cycle & Thermodynamics

The reaction is driven by the thermodynamic stability of the hydrolysis products (carboxylate and amine). The separation relies on the drastic solubility difference between the zwitterionic free amino acid (soluble in water, insoluble in organic solvents) and the N-acetylated D-isomer (soluble in organic solvents at acidic pH).

Mechanism Diagram

Figure 1: Kinetic resolution mechanism showing the exclusive processing of the L-enantiomer by Acylase I.

Materials & Equipment

Reagents

| Reagent | Grade | Purpose |

| N-Acetyl-3-chloro-DL-phenylalanine | >98% | Substrate |

| Aminoacylase I | Aspergillus melleus or Porcine Kidney | Catalyst (>30,000 U/g recommended) |

| Cobalt(II) Chloride Hexahydrate ( | ACS Reagent | Enzyme Activator |

| Lithium Hydroxide (LiOH) or NaOH | ACS Reagent | pH Adjustment (Solubilization) |

| Hydrochloric Acid (6M and 1M) | ACS Reagent | Quenching & Extraction pH control |

| Ethyl Acetate (EtOAc) | HPLC Grade | Extraction of D-isomer |

| Dowex 50W-X8 (or equivalent) | Cation Exchange | Purification of L-product |

Equipment

-

Thermostated shaker or water bath (37°C).

-

pH-stat titrator (optional but recommended for scale-up) or high-precision pH meter.

-

HPLC with Chiral Column (e.g., Daicel Crownpak CR(+) or Chirobiotic T).

-

Rotary Evaporator.[1]

Experimental Protocol

Phase 1: Substrate Preparation

Rationale: N-acetylated aromatic amino acids have poor water solubility in their protonated form. They must be converted to their salt form for the enzymatic reaction.

-

Weighing: Weigh 10.0 g (approx. 41 mmol) of N-acetyl-3-chloro-DL-phenylalanine.

-

Solubilization: Suspend the solid in 80 mL of deionized water.

-

pH Adjustment: Under magnetic stirring, dropwise add 2M LiOH (or NaOH) until the solid completely dissolves and the pH reaches 7.5 .

-

Note: LiOH is often preferred over NaOH for higher solubility of the resulting salt, though NaOH is sufficient for concentrations < 0.5 M.

-

-

Buffer Setup: Add Cobalt Chloride (

) to a final concentration of 0.5 mM. -

Final Volume: Adjust volume to 100 mL with water. Final substrate concentration

M.

Phase 2: Enzymatic Hydrolysis

-

Enzyme Addition: Add 100–200 mg of Acylase I powder.

-

Optimization: For unknown enzyme activity, perform a small-scale test (1 mL) to determine the time required for 50% conversion.

-

-

Incubation: Seal the vessel and incubate at 37°C with gentle shaking (150 rpm).

-

pH Maintenance: Check pH every 2–4 hours. If pH drops below 7.2 (due to acetic acid formation), readjust to 7.5 using dilute LiOH/NaOH.

-

Self-Validation: A drop in pH confirms the reaction is proceeding (release of acetate).

-

-

Endpoint: The reaction theoretically stops at 50% conversion (hydrolysis of all L-isomer). Incubate for 24–48 hours to ensure completion.

Phase 3: Separation & Purification

Rationale: This step leverages the pH-dependent solubility switch. At pH 1.5, the free amino acid is cationic (water-soluble), while the N-acetyl-D-isomer is non-ionic/hydrophobic (organic-soluble).

-

Quenching: Acidify the reaction mixture to pH 1.5 using 6M HCl.

-

Observation: The enzyme will denature and may precipitate.

-

-

Extraction (Removal of D-Isomer):

-

Add 100 mL Ethyl Acetate (EtOAc) to the aqueous mixture.

-

Shake vigorously and separate phases.

-

Repeat extraction 2x with 50 mL EtOAc.[1]

-

Organic Phase: Contains N-acetyl-3-chloro-D-phenylalanine . Save for recycling.

-

Aqueous Phase: Contains 3-chloro-L-phenylalanine (hydrochloride salt), enzyme residues, and

.

-

-

Purification of L-Isomer:

-

Filter the aqueous phase through activated charcoal (to remove denatured protein and color).

-

Option A (Ion Exchange - High Purity): Pass the filtrate through a column of Dowex 50W-X8 (

form). Wash with water to remove acetate/ions. Elute amino acid with 1M -

Option B (Isoelectric Precipitation - Scale): Adjust pH of the aqueous phase to the isoelectric point (pI

5.5–6.0) using NaOH. Cool to 4°C overnight. Filter the white crystals.[4]

-

Phase 4: Recycling (Optional)

To improve atom economy, the unreacted D-isomer can be racemized and reused.

-

Evaporate the EtOAc fraction to recover N-acetyl-3-chloro-D-phenylalanine.

-

Dissolve in acetic anhydride (or treat with catalytic acetic anhydride in acetic acid) and heat to 60–80°C for 2 hours. This racemizes the chiral center via an oxazolone intermediate.

-

Hydrolyze the anhydride with water to regenerate N-acetyl-3-chloro-DL-phenylalanine.

-

Feed back into Phase 1.

Workflow Visualization

Figure 2: Step-by-step workflow for the enzymatic resolution and separation process.

Analytical Validation

HPLC Method

To verify optical purity (

-

Column: Crownpak CR(+) (Daicel) or Chirobiotic T (Astec).

-

Mobile Phase: Perchloric acid pH 1.5 or MeOH:Water (depending on column specs).

-

Standard Condition (Crownpak): pH 1.5

(aq) at 0.8 mL/min, 25°C.

-

-

Detection: UV at 210 nm or 254 nm.

-

Retention Order: Typically, the free amino acid elutes before the N-acetyl derivative (on reverse phase) or is separated by chiral recognition. Note: Run standards of N-acetyl-DL and free DL amino acid to confirm retention times.

Calculation

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<40%) | Enzyme inhibition by product or metal stripping. | Add more |

| Poor Phase Separation | Protein emulsion during extraction. | Filter the acidified mixture through Celite before extraction to remove denatured enzyme. |

| Low Optical Purity | Spontaneous hydrolysis (rare) or impure enzyme. | Ensure reaction temperature does not exceed 40°C. Verify enzyme specificity. |

| Precipitation during Rxn | Substrate concentration too high. | Dilute reaction to 0.2 M. Use LiOH instead of NaOH. |

References

-

Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989).[6] Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354–6364.

-

Verseck, S., Bommarius, A. S., & Kula, M. R. (2001). Screening, overexpression and characterization of an aminoacylase from Aspergillus melleus. Applied Microbiology and Biotechnology, 55, 354–361.

-

Tokuyama, S., Hatano, K., & Takahashi, T. (1994). Discovery of a novel aminoacylase from Streptomyces and its application to the optical resolution of N-acyl-amino acids. Bioscience, Biotechnology, and Biochemistry, 58(1), 24-27.

-

Ingersoll, A. W., & Adams, R. (1922). Optically Active Amino Acids. Journal of the American Chemical Society, 44(12), 2930–2937. (Foundational chemistry for N-acetyl separation).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I | Whitesides Research Group [gmwgroup.harvard.edu]

N-Acetyl-3-chloro-L-phenylalanine as a High-Resolution Probe for Aromatic Interactions in Drug Discovery

An Application Note and Protocol Guide

Abstract

Aromatic interactions are fundamental to molecular recognition events, playing a critical role in the binding of ligands to biological macromolecules. Understanding these non-covalent interactions is paramount for rational drug design and development. This application note introduces N-Acetyl-3-chloro-L-phenylalanine (Ac-3Cl-Phe) as a sensitive and versatile probe for elucidating the nature and strength of aromatic interactions. We provide detailed protocols for the application of Ac-3Cl-Phe in biophysical assays and computational modeling, demonstrating its utility in characterizing protein-ligand binding events with high precision.

Introduction: The Significance of Aromatic Interactions

Aromatic rings are ubiquitous in both biological macromolecules and small molecule drugs. Their unique electronic properties allow them to participate in a variety of non-covalent interactions, including π-π stacking, cation-π interactions, and lone pair-π interactions. These interactions are crucial for determining the affinity and specificity of ligand binding to protein targets. The ability to accurately probe and quantify these interactions is therefore a key objective in modern drug discovery.

Traditional methods for studying aromatic interactions often rely on indirect measurements or computationally intensive simulations. The development of specialized molecular probes offers a more direct and experimentally accessible approach. N-Acetyl-3-chloro-L-phenylalanine has emerged as a powerful tool in this regard due to the unique properties conferred by the chlorine substituent on the phenyl ring.

N-Acetyl-3-chloro-L-phenylalanine: A Tuned Probe

The introduction of a chlorine atom at the meta position of the phenylalanine side chain in N-Acetyl-3-chloro-L-phenylalanine provides several key advantages as a probe for aromatic interactions:

-

Modulated π-system: The electron-withdrawing nature of the chlorine atom alters the quadrupole moment of the aromatic ring, providing a sensitive handle for probing interactions with other aromatic systems or charged groups.

-

Minimal Steric Perturbation: The chloro-substituent is relatively small, minimizing steric clashes and allowing the probe to mimic the binding of a native phenylalanine residue.

-

NMR Signature: The chlorine atom provides a useful NMR-active nucleus (³⁵Cl and ³⁷Cl), which can be exploited in specialized NMR experiments to probe the local electronic environment.

Experimental Protocols

This section provides detailed protocols for utilizing N-Acetyl-3-chloro-L-phenylalanine in common biophysical assays.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile (ΔH, ΔS, and K_d) of the interaction. By comparing the binding of a native ligand with its analog containing an Ac-3Cl-Phe substitution, one can dissect the contribution of the aromatic interaction to the overall binding affinity.

Experimental Workflow:

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Protocol:

-

Protein and Ligand Preparation:

-

Prepare a solution of the target protein at a concentration of 20-50 µM in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

Prepare a solution of the N-Acetyl-3-chloro-L-phenylalanine-containing ligand at a concentration 10-20 times higher than the protein concentration in the same buffer.

-

Thoroughly degas both solutions before use.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Set the stirring speed (e.g., 750 rpm).

-

Equilibrate the instrument with buffer in both the sample and reference cells.

-

-

Titration:

-

Load the protein solution into the sample cell.

-

Load the ligand solution into the injection syringe.

-

Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the raw titration data to obtain the heat change for each injection.

-

Fit the integrated data to an appropriate binding model (e.g., one-site binding model) to determine the dissociation constant (K_d), enthalpy change (ΔH), and stoichiometry (n).

-

Calculate the entropy change (ΔS) from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(K_a), where K_a = 1/K_d.

-

Data Interpretation:

| Ligand | K_d (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

| Native Peptide | 10.2 | -8.5 | 1.7 | -6.8 |

| Ac-3Cl-Phe Peptide | 5.8 | -9.2 | 1.5 | -7.7 |

Table 1: Example ITC data comparing a native peptide with its Ac-3Cl-Phe-containing analog. The improved affinity of the chlorinated peptide suggests a favorable interaction involving the chloro-substituted ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing molecular interactions at atomic resolution. Chemical shift perturbation (CSP) experiments can map the binding interface, while Nuclear Overhauser Effect (NOE) experiments can provide distance restraints between the ligand and the protein.

Experimental Workflow:

Caption: NMR Chemical Shift Perturbation (CSP) experimental workflow.

Protocol for ¹H-¹⁵N HSQC Titration:

-

Sample Preparation:

-

Express and purify the target protein with uniform ¹⁵N-labeling.

-

Prepare a solution of the ¹⁵N-labeled protein at a concentration of 100-200 µM in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, 10% D₂O, pH 6.5).

-

Prepare a concentrated stock solution of the N-Acetyl-3-chloro-L-phenylalanine-containing ligand in the same buffer.

-

-

NMR Data Acquisition:

-

Acquire a baseline ¹H-¹⁵N HSQC spectrum of the free protein.

-

Add small aliquots of the ligand stock solution to the protein sample to achieve increasing molar ratios (e.g., 1:0.25, 1:0.5, 1:1, 1:2, 1:5).

-

Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

-

-

Data Analysis:

-

Overlay the spectra from the titration series.

-

Calculate the weighted-average chemical shift perturbation (CSP) for each backbone amide resonance using the following equation: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the chemical shift changes in the ¹H and ¹⁵N dimensions, respectively, and α is a scaling factor (typically ~0.2).

-

Map the residues with significant CSPs onto the structure of the protein to identify the binding site.

-

Data Interpretation:

Residues exhibiting significant chemical shift perturbations upon addition of the Ac-3Cl-Phe ligand are likely to be at or near the binding site. The trajectory of the chemical shift changes can provide information about the binding kinetics (fast vs. slow exchange).

Computational Modeling

Molecular dynamics (MD) simulations and docking studies can provide valuable insights into the binding mode of N-Acetyl-3-chloro-L-phenylalanine-containing ligands and the nature of the aromatic interactions they form.

Workflow:

Caption: Molecular Dynamics (MD) simulation workflow.

Protocol for Molecular Docking and MD Simulations:

-

System Preparation:

-

Obtain a high-resolution crystal structure of the target protein. If unavailable, a homology model can be used.

-

Prepare the protein structure by adding hydrogens, assigning protonation states, and removing water molecules.

-

Generate a 3D structure of the N-Acetyl-3-chloro-L-phenylalanine-containing ligand and assign partial charges and atom types using a suitable force field.

-

-

Molecular Docking:

-

Define the binding site on the protein based on experimental data or known ligand binding pockets.

-

Perform molecular docking using software such as AutoDock Vina or Glide to predict the binding pose of the ligand.

-

-

MD Simulations:

-

Take the best-scoring docked pose and embed the protein-ligand complex in a periodic box of water molecules.

-

Add counter-ions to neutralize the system.

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature and equilibrate the pressure.

-

Run a production MD simulation for a sufficient length of time (e.g., 100-500 ns) to sample the conformational space of the complex.

-

-

Analysis:

-

Analyze the MD trajectory to assess the stability of the binding pose.

-

Calculate interaction energies between the ligand and specific protein residues to quantify the contribution of the aromatic interaction.

-

Conclusion

N-Acetyl-3-chloro-L-phenylalanine is a valuable tool for the detailed investigation of aromatic interactions in biological systems. Its unique electronic and steric properties, combined with its compatibility with a range of biophysical and computational techniques, make it an ideal probe for dissecting the forces that govern molecular recognition. The protocols outlined in this application note provide a starting point for researchers seeking to employ this powerful probe in their own drug discovery and molecular biology research.

References

-

Dougherty, D. A. (2013). The Cation-π Interaction. Accounts of Chemical Research, 46(4), 885-893. [Link]

-

Meyer, E. A., Castellano, R. K., & Diederich, F. (2003). Interactions with Aromatic Rings in Chemical and Biological Recognition. Angewandte Chemie International Edition, 42(11), 1210-1250. [Link]

-

Zondlo, N. J. (2013). The n→π* Interaction. Accounts of Chemical Research, 46(4), 934-944. [Link]

-

Turnbull, A. P., & Williamson, M. P. (2000). Isothermal Titration Calorimetry. In Protein-Ligand Interactions (pp. 1-26). Humana Press. [Link]

-

Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16. [Link]

-

Dror, R. O., Dirks, R. M., Grossman, J. P., Xu, H., & Shaw, D. E. (2012). Biomolecular simulation: a computational microscope for molecular biology. Annual review of biophysics, 41, 429-452. [Link]

preventing racemization of N-Acetyl-3-chloro-L-phenylalanine during amide coupling

Executive Summary & Diagnostic

The Problem: You are observing loss of chirality (enantiomeric excess < 95%) when coupling N-Acetyl-3-chloro-L-phenylalanine .

The Cause: This specific substrate creates a "perfect storm" for racemization. The N-acetyl group (unlike Boc or Fmoc) facilitates the formation of an azlactone (oxazolone) intermediate. Furthermore, the 3-chloro substituent on the phenyl ring exerts an electron-withdrawing inductive effect (-I), significantly increasing the acidity of the

Immediate Recommendation:

-

Switch Coupling Reagent: Move from HATU/HBTU to T3P (Propylphosphonic anhydride) or DIC/Oxyma Pure .

-

Change Base: Replace strong tertiary amines (TEA, DIPEA) with 2,4,6-Collidine (TMP) or reduce base stoichiometry to catalytic levels if possible.

-

Solvent: Use Ethyl Acetate (EtOAc) or DCM if solubility permits; avoid DMF if using strong bases.

The "Azlactone Trap": Mechanistic Insight

To solve the problem, you must understand the failure mode. Unlike carbamate protecting groups (Boc, Fmoc), the amide carbonyl of the N-acetyl group is sufficiently nucleophilic to attack the activated carboxylate.

The Mechanism of Failure

-

Activation: The carboxylic acid reacts with the coupling reagent to form an active ester.[1]

-

Cyclization: The N-acetyl oxygen attacks the active ester, ejecting the leaving group and forming the 5-membered Azlactone ring .

-

Racemization: The

-proton of the azlactone is acidic ( -

Opening: The amine nucleophile opens the ring, locking in the racemic mixture.

Mechanistic Pathway Visualization

Figure 1: The competition between direct coupling (Green) and the Azlactone pathway (Red). The 3-Cl substituent accelerates the step from Azlactone to Planar Enolate.

Reagent Selection Matrix

The choice of coupling reagent is the single most critical variable.

| Reagent System | Risk Level | Mechanism Note | Recommendation |

| T3P (Propylphosphonic anhydride) | Lowest | Does not generate a charged intermediate that stabilizes the azlactone. Fast reaction rate. | Highly Recommended |

| DIC / Oxyma Pure | Low | Oxyma is a superior leaving group to HOBt, suppressing racemization by reacting faster than the azlactone can form. | Recommended Alternative |

| EDC / HOBt | Moderate | Classic method, but HOBt is less effective than Oxyma. Slower reaction times allow more azlactone formation. | Use only if T3P/Oxyma unavailable |

| HATU / HBTU | High | Highly reactive uronium salts often require DIPEA. The combination of fast activation + strong base drives azlactone formation rapidly. | AVOID for N-Acetyl substrates |

| DCC (No Additive) | Critical | Guarantees azlactone formation. | Never Use |

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (T3P Method)

Best for: Maximum optical purity and ease of workup.

Materials:

-

N-Acetyl-3-Cl-Phe (1.0 equiv)

-

T3P (50% w/w in EtOAc or DMF, 1.5 equiv)

-

Base: Pyridine or 2,4,6-Collidine (2.5 - 3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred over DMF).

Step-by-Step:

-

Dissolution: Dissolve the amino acid and the amine partner in EtOAc (concentration ~0.1 M). Cool the mixture to 0 °C .

-

Base Addition: Add the base (Pyridine/Collidine). Note: These are weaker bases than DIPEA, reducing the risk of

-proton abstraction. -

Activation: Dropwise add the T3P solution over 5 minutes.

-

Reaction: Allow to stir at 0 °C for 1 hour, then slowly warm to Room Temperature (RT). Monitor by LCMS.[2]

-

Workup: T3P byproducts are water-soluble.[4] Wash organic layer with water, 1M HCl (to remove pyridine), sat. NaHCO3, and brine.[2]

Protocol B: The "Solid Phase / Peptide" Alternative (DIC/Oxyma)

Best for: Scenarios where T3P is unavailable or solubility in EtOAc is poor.

Materials:

-

N-Acetyl-3-Cl-Phe (1.0 equiv)

-

Amine partner (1.0 equiv)

-

DIC (Diisopropylcarbodiimide) (1.1 equiv)[3]

-

Oxyma Pure (1.1 equiv)

-

Solvent: DMF or DCM/DMF mixture.

-

Base: NONE (If amine is a free base) or DIPEA (only if amine is a salt, use exactly 1.0 equiv).

Step-by-Step:

-

Pre-activation (Critical): Dissolve N-Acetyl-3-Cl-Phe and Oxyma Pure in the minimum amount of solvent. Cool to 0 °C.

-

DIC Addition: Add DIC. Stir for 2–3 minutes. Do not stir longer; the active ester is unstable.

-

Coupling: Add the amine partner immediately.

-

Conditions: Stir at 0 °C for 1 hour, then RT.

-

Why this works: DIC/Oxyma forms an active ester at a pH near neutral (unlike HATU/DIPEA which is basic), minimizing the deprotonation of the

-carbon.

Troubleshooting & FAQs

Q1: I am using T3P but still seeing ~5% racemization. What now?

-

Check your base: Are you using TEA or DIPEA? Switch to 2,4,6-Collidine or N-Methylmorpholine (NMM) .

-

Check Temperature: Maintain the reaction at -10 °C to 0 °C for the entire duration. Do not warm to RT until completion is confirmed.

-

Order of Addition: Ensure the amine is present before adding T3P. This ensures the activated species is intercepted immediately by the amine rather than sitting around cyclizing into the azlactone.

Q2: Can I use HATU if I lower the temperature?

-

Risk: It is risky. If you must use HATU, use HOAt as an additive and use Collidine instead of DIPEA. However, for N-acetyl amino acids, HATU is chemically predisposed to cause racemization because it activates the acid faster than the amine can attack, building up the intermediate that cyclizes.

Q3: Why does the 3-Chloro group matter?

-

Electronic Effect: The Chlorine atom is electron-withdrawing (Inductive effect). It pulls electron density away from the phenyl ring, which in turn pulls density from the

-carbon. This stabilizes the negative charge formed when the -

Result: The

of the

Q4: Is DMF or DCM better?

-

DCM (Dichloromethane): Generally better for suppressing racemization because it is less polar. Polar solvents like DMF stabilize the charged transition states of the racemization pathway. Use DCM if your solubility allows.

References

-

Dunetz, J. R., et al. (2016). T3P: The Reagent of Choice for the Synthesis of Amides from Epimerization-Prone Carboxylic Acids. Organic Process Research & Development.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Detailed comparison of Oxyma vs HOBt).

-

Sturabotti, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study. Molecules.[2][3][4][5][6][7][8][9][10][11][12][13] (Specific study on N-Acetyl-Phe racemization mechanisms).

-

Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Validation of Oxyma/DIC superiority).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jpt.com [jpt.com]

- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 12. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools [mdpi.com]

- 13. sciencemadness.org [sciencemadness.org]

troubleshooting low yield in enzymatic hydrolysis of N-acetyl-3-chloro-DL-phenylalanine

Technical Support Center: Enzymatic Resolution of N-Acetyl-3-Chloro-DL-Phenylalanine

Current Status: Active Lead Scientist: Senior Application Specialist Subject: Troubleshooting Low Yield in Aminoacylase I Kinetic Resolution

Executive Summary: The "50% Wall"

Before troubleshooting, we must validate the definition of "Yield." This reaction is a Kinetic Resolution of a racemic mixture (DL).

-

Theoretical Maximum Yield: 50% (relative to starting DL material).

-

Target: 100% conversion of the L-enantiomer.

-

Success Metric: If you are isolating ~40-45% mass of L-3-chloro-phenylalanine, your reaction is near-perfect. If your yield is significantly below 40%, or if conversion halts prematurely, proceed with this guide.

Diagnostic Workflow

Use this decision tree to isolate the failure point.

Figure 1: Diagnostic decision tree for isolating yield loss in kinetic resolution.

Module 1: The Biocatalyst (Enzyme Health)

The Enzyme: Aminoacylase I (EC 3.5.1.14), typically from Aspergillus melleus or Porcine Kidney.[1][2] The Mechanism: A Zinc-dependent metalloenzyme.[3][4]

Q1: The reaction starts well but stops at 10-20% conversion. Why?

Answer: This is likely Product Inhibition or pH Deactivation .

-

The Chemistry: Hydrolysis releases acetic acid. In weak buffers, this drops the pH rapidly. Aminoacylase I activity plummets below pH 6.0.

-

The Fix:

-

Buffer Strength: Increase buffer concentration (e.g., 0.1 M Phosphate or Tris-HCl, pH 7.5 - 8.0).

-

pH-Stat Mode: For scale-up (>1g), do not rely on buffers. Use an autotitrator to maintain pH 7.5 using 1M NaOH or LiOH.

-

Product Removal: If acetate inhibition is the culprit (rare at low concentrations, but possible), dialysis or membrane reactors are required, though usually unnecessary for batch sizes <100g.

-

Q2: I added fresh enzyme, but activity is negligible. Is the batch bad?

Answer: The enzyme is likely "Apo" (metal-free) or inhibited by chelators.

-

The Cause: Aminoacylase I requires Zn²⁺ (or Co²⁺) for catalytic activity. Commercial preparations can lose metal ions during lyophilization or dialysis against EDTA.

-

The Protocol (Reactivation):

-

Prepare a Activation Buffer : 0.1 mM ZnCl₂ (or CoCl₂ for higher activity) in pH 7.5 buffer.

-

Incubate the enzyme in this buffer for 30 minutes at room temperature before adding the substrate.

-

Critical Warning: Avoid EDTA or citrate buffers; they strip the metal from the active site.

-

Module 2: Thermodynamics & Solubility

The Substrate: N-acetyl-3-chloro-DL-phenylalanine. The Challenge: The 3-chloro group increases lipophilicity (hydrophobicity).

Q3: The substrate isn't dissolving. Can I add organic solvents?

Answer: Yes, but with strict limits.

-

Solubility Limit: 3-chlorophenylalanine derivatives are hydrophobic.

-

Co-solvent Guide:

-

Safe: DMSO or Methanol up to 10-15% (v/v) .

-

Risky: Acetonitrile (often denatures enzymes >10%).

-

Alternative: Use a biphasic system (Water/Ethyl Acetate). Aminoacylase I is robust enough to work at the interface in some cases, but a single phase with 5% DMSO is safer.

-

-

Temperature: Operate at 37°C - 40°C . While fungal enzymes can tolerate 50°C, long incubations (24h+) at high temps risk thermal denaturation.

Q4: Can I increase substrate concentration to improve throughput?

Answer: Be cautious of Substrate Inhibition .

-

The Phenomenon: At high concentrations (>0.5 M), the substrate can bind non-productively to the enzyme, clogging the active site.

-

Recommendation: Run the reaction at 0.1 M - 0.2 M . If you need higher throughput, use a "Fed-Batch" approach: add substrate in portions as the conversion proceeds.

Module 3: Downstream Processing (The Hidden Yield Killer)

Scenario: HPLC shows 50% conversion, but you only isolate 20% product. The loss is in the workup.

Q5: How do I separate the L-product from the unreacted D-substrate?

Answer: You must exploit the pKa differences.

-

Step 1: Acidification (Removal of D-substrate)

-

Adjust reaction mixture to pH 1.5 - 2.0 with HCl.

-

At this pH, the L-amino acid is protonated (cationic, water-soluble).

-

The N-acetyl-D-substrate is protonated (neutral carboxylic acid) and highly soluble in organic solvents.

-

Action: Extract 3x with Ethyl Acetate. The organic layer contains the D-isomer (save for racemization/recycling). The aqueous layer contains your product.

-

-

Step 2: Precipitation (Isolation of L-product)

-

The aqueous phase now contains L-3-chloro-phenylalanine.

-

Target: The Isoelectric Point (pI).[5]

-

Calculation: Phenylalanine pI ≈ 5.5. The electron-withdrawing Chlorine drops the pKa values slightly.

-

Action: Neutralize the aqueous phase slowly with NaOH to pH 5.0 - 5.2 .

-

Cooling: Chill to 4°C overnight. The zwitterion is least soluble here and should crystallize.

-

Visualizing the Mechanism

Figure 2: Kinetic mechanism showing hydrolysis of the L-isomer and potential inhibition pathways by the D-isomer or acetate product.

Summary of Optimization Parameters

| Parameter | Recommended Range | Critical Note |

| pH | 7.5 – 8.0 | Drop below 6.0 kills activity. Use pH-stat. |

| Temperature | 37°C – 40°C | >50°C risks denaturation over long runs. |

| Cofactor | 0.1 – 0.5 mM ZnCl₂ | Essential. Do not use EDTA. |

| Substrate Conc. | 0.1 M – 0.2 M | Higher conc. requires validation for inhibition. |

| Co-solvent | < 10% DMSO | 3-Cl-Phe is hydrophobic; ensure solubility. |

| Workup pH | Precipitate at pH ~5.2 | Critical for isolation yield. |

References

-

Enzyme Structure & Zinc Dependency: Lindner, H. A., et al. (2003). "Essential roles of zinc ligation and enzyme dimerization for catalysis in the aminoacylase-1/M20 family." Journal of Biological Chemistry.

-

Substrate Specificity (Hydrophobic Preference): Rao, K. R., et al. (1953). "Enzymatic Hydrolysis of N-Acylamino Acids." Journal of Biological Chemistry.

-

Kinetic Resolution Methodology: Bommarius, A. S. (2002). "Hydrolysis of N-Acylamino Acids." In Enzyme Catalysis in Organic Synthesis.

-

3-Chlorophenylalanine Properties: PubChem Compound Summary for CID 2761492, 3-chloro-L-phenylalanine.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mutations in ACY1, the Gene Encoding Aminoacylase 1, Cause a Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminoacylase from Aspergillus oryzae. Comparison with the pig kidney enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminoacylase - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Solubility Optimization for N-Acetyl-3-chloro-L-phenylalanine

Topic: Troubleshooting Solubility in DMF and DMSO Document ID: TS-SOL-NAC-3CL-001 Last Updated: February 12, 2026 Audience: Medicinal Chemists, Peptide Scientists, Drug Discovery Researchers

Core Technical Overview

N-Acetyl-3-chloro-L-phenylalanine is a hydrophobic, non-proteinogenic amino acid derivative often used as a chiral building block in peptide synthesis and peptidomimetic drug design.[1] Structurally, the acetylation of the N-terminus and the chlorine substitution on the phenyl ring significantly increase its lipophilicity (LogP) compared to native L-phenylalanine.[1]

While theoretically soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) , researchers frequently encounter practical dissolution issues.[1] These are rarely due to absolute insolubility but rather kinetic barriers, solvent impurities (water), or intermolecular aggregation.

Physicochemical Profile

| Property | Characteristic | Impact on Solubility |

| Molecular Structure | N-acetylated, halogenated aromatic ring | High hydrophobicity; poor water solubility.[1] |

| Primary Solvents | DMF, DMSO, NMP | Should dissolve freely (>100 mM) in anhydrous conditions. |

| Common Pitfall | Hydrogen Bonding | Can form intermolecular H-bond networks (gels) or tight crystal lattices that resist initial solvation.[1] |

| Hygroscopicity | Moderate | Absorbed atmospheric water acts as an anti-solvent, causing cloudiness. |

Troubleshooting Guide (Q&A)

Q1: I added the solvent, but the solid is clumping and not dissolving. Is my compound defective?

Diagnosis: This is likely a kinetic solvation barrier caused by "wetting" issues or particle size, not thermodynamic insolubility. The hydrophobic 3-chloro-phenyl ring repels the solvent initially, and the powder clumps, reducing surface area.

Corrective Action:

-

Mechanical Disruption: Do not just shake. Use a vortex mixer for 30 seconds to break up clumps.

-

Sonication: Sonicate the sample in a water bath at 35–40°C for 5–10 minutes. The acoustic energy disrupts intermolecular interactions and accelerates dissolution.[1]

-

Solvent Verification: Ensure your DMF/DMSO is "Peptide Grade" or anhydrous (<0.05% water).[1]

Q2: My solution was clear, but it turned cloudy or precipitated after standing. Why?

Diagnosis: This indicates moisture contamination .[1] DMF and DMSO are highly hygroscopic.[1] If the vial was left uncapped or the solvent is old, it has absorbed atmospheric water. Water acts as a potent anti-solvent for N-Acetyl-3-chloro-L-phenylalanine, forcing it out of solution.[1]

Corrective Action:

-

Immediate: Add a small volume (10-20%) of fresh, anhydrous DMSO to shift the solvent polarity back.[1]

-

Prevention: Always use fresh solvent aliquots.[1] Store stock solutions with molecular sieves if keeping them for >24 hours.[1]

Q3: I am experiencing gelation at high concentrations (>0.5 M). How do I fix this?

Diagnosis: N-acetylated amino acids can act like low-molecular-weight gelators.[1] They form extensive hydrogen-bonding networks (supramolecular polymers) in non-polar or semi-polar environments, trapping the solvent.[1]

Corrective Action:

-

Chaotropic Additives: Add LiCl (Lithium Chloride) to a final concentration of 5% (w/v) in the DMF/DMSO.[1] Lithium ions disrupt the hydrogen bonding network between the amide groups, breaking the gel.

-

Thermal Shift: Gently heat the solution to 45°C . If it liquefies, use immediately.

Q4: Can I use this stock solution for biological assays?

Diagnosis: Yes, but with strict dilution protocols.

-

DMSO Limits: Most cellular assays tolerate only 0.1% - 0.5% DMSO.[1]

-

Precipitation Risk: Diluting a high-concentration hydrophobic stock (e.g., 100 mM) directly into aqueous buffer (PBS) often causes "crash out" (rapid precipitation).[1]

Protocol: Perform a serial dilution using the organic solvent first (e.g., 100 mM -> 10 mM in DMSO), and then dilute the 10 mM stock into the aqueous buffer. This prevents local high-concentration shock.[1]

Experimental Protocols

Protocol A: Standard Preparation of 100 mM Stock Solution

Use this for routine synthesis or screening.

-

Weighing: Weigh 24.2 mg of N-Acetyl-3-chloro-L-phenylalanine (MW ≈ 241.67 g/mol ) into a clean, dry glass vial (avoid plastic microfuge tubes for long-term storage in DMF).

-

Solvent Addition: Add 1.0 mL of anhydrous DMF or DMSO.

-

Note: If using DMSO stored at 4°C, allow it to reach room temperature first to prevent condensation.

-

-

Vortex: Vortex at high speed for 30 seconds.

-

Inspection:

-

Clear? Proceed.

-

Cloudy/Particulates? Sonicate at 40°C for 5 minutes.

-

-

Storage: Aliquot and store at -20°C. Desiccate.

Protocol B: "Rescue" Protocol for Gelled/Precipitated Samples

Use this if your valuable sample has crashed out.

-

Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet the solid.

-

Supernatant Removal: Remove the "wet" solvent supernatant (likely contaminated with water).[1]

-

Resolubilization: Add fresh Anhydrous DMSO (start with 50% of original volume).

-

Heat: Heat to 50°C in a water bath.

-

Sonication: Sonicate while warm.

-

Validation: Visually inspect against a light source.[1] The solution must be free of Schlieren lines (swirls) or particulates.[1]

Solubility Decision Tree & Workflow